molecular formula C20H19N3O3S B2597411 N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-28-3

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B2597411
CAS RN: 864938-28-3
M. Wt: 381.45
InChI Key: ITDAETBYNPGXPG-UHFFFAOYSA-N
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Description

The compound is a type of thienopyridine . Thienopyridines are a class of compounds that have been employed in the design of privileged structures in medicinal chemistry . They are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Scientific Research Applications

Antiproliferative Activity

This compound has shown promising antiproliferative activity against cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) —inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM . These compounds interact with tubulin, leading to cell cycle arrest in the G2/M phase and apoptotic cell death. Importantly, they spare normal human peripheral blood mononuclear cells, suggesting selectivity against cancer cells.

Tubulin Polymerization Inhibition

The same derivatives, 3a and 3b, exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin. This property makes them potential candidates for disrupting microtubule dynamics, a critical process in cell division and migration .

Potential 5-Lipoxygenase (5-LOX) Inhibition

Although not explicitly reported for this compound, its high binding energy suggests the need for further studies as a possible 5-LOX inhibitor. 5-LOX plays a role in inflammation and cancer progression, making it an interesting avenue for drug development .

Proteomics Research

If you’re interested in proteomics, you can find this compound available for research purposes from Santa Cruz . Investigating its interactions with specific proteins could reveal additional applications.

Future Directions

The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as a possible inhibitor . This indicates that there is potential for future research and development in this area.

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c21-10-16-15-6-7-23(11-14-4-2-1-3-5-14)12-18(15)27-20(16)22-19(24)17-13-25-8-9-26-17/h1-5,13H,6-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDAETBYNPGXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=COCCO3)C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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